(2E)-N-(3-butoxypropyl)-3-(3-nitrophenyl)prop-2-enamide
Description
(2E)-N-(3-butoxypropyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a butoxypropyl group and a nitrophenyl group, which may impart unique chemical and physical properties.
Properties
IUPAC Name |
(E)-N-(3-butoxypropyl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-2-3-11-22-12-5-10-17-16(19)9-8-14-6-4-7-15(13-14)18(20)21/h4,6-9,13H,2-3,5,10-12H2,1H3,(H,17,19)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKNAANNIGXEKS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-butoxypropyl)-3-(3-nitrophenyl)prop-2-enamide can be achieved through a multi-step process involving the following steps:
Formation of the Amide Bond: This can be done by reacting an appropriate amine (3-butoxypropylamine) with an acid chloride or anhydride derived from 3-(3-nitrophenyl)prop-2-enoic acid.
Esterification: The butoxypropyl group can be introduced through esterification reactions involving butanol and appropriate intermediates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The butoxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique functional groups.
Biology
Biochemical Studies: May be used in studies involving enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-(3-butoxypropyl)-3-(3-nitrophenyl)prop-2-enamide would depend on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group could participate in electron transfer reactions, while the amide bond could form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3-butoxypropyl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position.
(2E)-N-(3-butoxypropyl)-3-(3-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Functional Groups: The combination of a butoxypropyl group and a nitrophenyl group is unique and may impart specific reactivity and properties.
Applications: Its specific structure may make it suitable for unique applications in various fields such as catalysis, drug development, and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
